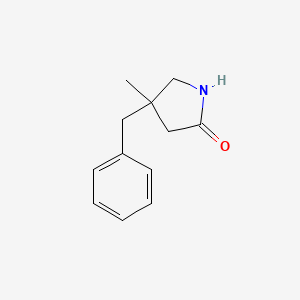

4-Benzyl-4-methylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

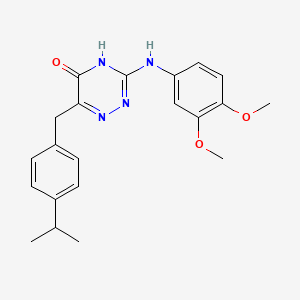

4-Benzyl-4-methylpyrrolidin-2-one is a compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 4-Benzyl-4-methylpyrrolidin-2-one, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 4-Benzyl-4-methylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. The molecule has a molecular weight of 189.26 . The InChI code for the molecule is 1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

4-Benzyl-4-methylpyrrolidin-2-one is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.科学的研究の応用

Cancer Treatment Research

One significant application of compounds related to 4-Benzyl-4-methylpyrrolidin-2-one is in cancer treatment. A study describes the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which have shown excellent potency against both the PARP-1 and PARP-2 enzymes. These compounds have been found to exhibit single-digit nanomolar cellular potency and have been tested in human clinical trials for treating cancer (Penning et al., 2009).

Synthesis and Neuroleptic Activity

In neuroleptic research, derivatives of 4-Benzyl-4-methylpyrrolidin-2-one have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research indicated a good correlation between structure and activity, suggesting potential for these compounds in the treatment of psychosis (Iwanami et al., 1981).

Polymer Chemistry

In the field of polymer chemistry, N-Benzyl-3-methylenepyrrolidin-2-one has been synthesized and homopolymerized under free radical conditions. This process resulted in the formation of isotactic polymers with significant potential for various industrial applications (Neuhaus & Ritter, 2015).

Metabolic Studies

Studies have also investigated the metabolism of compounds like 1-benzylpyrrolidine, a closely related compound to 4-Benzyl-4-methylpyrrolidin-2-one. This research provides insights into the metabolic pathways and potential toxicological implications of these compounds (Ho & Castagnoli, 1980).

Safety And Hazards

The safety data sheet for a similar compound, N-Benzyl-4-piperidone, indicates that it is a combustible liquid and harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Similar safety measures may apply to 4-Benzyl-4-methylpyrrolidin-2-one.

将来の方向性

The future of pyrrolidine compounds in drug discovery is promising. The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make pyrrolidine a versatile scaffold for novel biologically active compounds . The development of new synthetic strategies and the design of new pyrrolidine compounds with different biological profiles are potential future directions .

特性

IUPAC Name |

4-benzyl-4-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDGJMFGXWYNAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-4-methylpyrrolidin-2-one | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2358541.png)

![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)

![5-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2358549.png)

![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B2358552.png)